Cas no 952143-02-1 (3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine)

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a versatile photoreactive crosslinking agent widely used in chemical biology and materials science. Its diazirine functional group undergoes efficient photolysis under UV light (350–365 nm), generating highly reactive carbene intermediates capable of inserting into C–H, N–H, and O–H bonds. The 4-bromophenyl moiety enhances stability and provides a handle for further derivatization, while the trifluoromethyl group improves lipophilicity and reactivity. This compound is particularly valuable for studying protein-protein interactions, ligand-receptor binding, and surface modifications due to its small size, minimal steric interference, and broad reactivity profile. Its synthetic accessibility and robust photochemical properties make it a preferred choice for covalent labeling applications.
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine structure
952143-02-1 structure
Product name:3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
CAS No:952143-02-1
MF:C8H4BrF3N2
MW:265.029971122742
MDL:MFCD31667367
CID:4667023
PubChem ID:17756145

3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
    • 3H-Diazirine, 3-(4-bromophenyl)-3-(trifluoromethyl)-
    • 3-(4-bromophenyl)-3-(trifluoromethyl)diazirine
    • AT34162
    • TQ0144
    • SCHEMBL23860299
    • EN300-2010148
    • 952143-02-1
    • 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
    • MDL: MFCD31667367
    • Inchi: 1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H
    • InChI Key: YBEXZCGWGWNLQQ-UHFFFAOYSA-N
    • SMILES: N1C(C2=CC=C(Br)C=C2)(C(F)(F)F)N=1

Computed Properties

  • Exact Mass: 263.95100g/mol
  • Monoisotopic Mass: 263.95100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 24.7Ų

3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2010148-20mg
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95.0%
20mg
$164.0 2022-02-28
Enamine
EN300-2010148-250mg
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95.0%
250mg
$538.0 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1692115-100mg
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 98%
100mg
¥494.00 2024-04-24
Enamine
EN300-2010148-2.5g
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95%
2.5g
$2716.0 2023-09-16
Enamine
EN300-2010148-5000mg
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95.0%
5g
$3147.0 2022-02-28
Enamine
EN300-2010148-0.5g
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95%
0.5g
$1081.0 2023-09-16
Enamine
EN300-2010148-5mg
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95.0%
5mg
$100.0 2022-02-28
Enamine
EN300-2010148-25mg
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95.0%
25mg
$179.0 2022-02-28
Enamine
EN300-2010148-10g
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95%
10g
$5959.0 2023-09-16
eNovation Chemicals LLC
Y1256902-250mg
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
952143-02-1 95%
250mg
$170 2024-06-06

Additional information on 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Comprehensive Overview of 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS No. 952143-02-1)

3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS No. 952143-02-1) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, photochemistry, and materials science. This diazirine-based molecule is characterized by its unique structural features, including a 4-bromophenyl group and a trifluoromethyl moiety, which contribute to its reactivity and versatility in various applications. Researchers and industry professionals are increasingly interested in this compound due to its potential in photoaffinity labeling, crosslinking studies, and as a building block for advanced materials.

The compound's CAS number 952143-02-1 serves as a critical identifier in chemical databases and regulatory documents, ensuring precise tracking and compliance in research and industrial settings. Its molecular formula, C8H4BrF3N2, highlights the presence of bromine and fluorine atoms, which are known to influence the compound's electronic properties and stability. The 3H-diazirine core is particularly noteworthy, as it undergoes photochemical activation to generate reactive carbene intermediates, making it invaluable for bioconjugation and protein labeling applications.

In recent years, the demand for 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine has surged, driven by its utility in drug discovery and proteomics research. Scientists leverage its ability to form covalent bonds with biomolecules under mild conditions, enabling the study of protein-protein interactions and ligand-receptor binding. This aligns with current trends in precision medicine and targeted therapy, where understanding molecular interactions is paramount. Additionally, the compound's photoreactive properties make it a popular choice for surface modification and nanotechnology applications, further expanding its relevance in cutting-edge research.

From a synthetic perspective, CAS No. 952143-02-1 is often synthesized through multi-step organic reactions, with careful attention to purity and yield. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity, which is advantageous in medicinal chemistry for improving drug bioavailability. Meanwhile, the bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of diverse derivatives for tailored applications.

Environmental and safety considerations are also critical when working with 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine. While the compound is not classified as a hazardous material, proper handling protocols, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Its stability under ambient conditions and compatibility with common organic solvents make it a practical choice for laboratory use, though storage in a cool, dark environment is advised to preserve its photoreactivity.

The growing interest in diazirine-based probes has positioned CAS No. 952143-02-1 as a key player in chemical biology and materials science. As researchers continue to explore its potential, this compound is likely to remain at the forefront of innovations in bioimaging, catalysis, and smart materials. For those seeking high-quality 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, reputable suppliers often provide detailed technical data sheets and certificates of analysis to ensure compliance with industry standards.

In summary, 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS No. 952143-02-1) is a multifaceted compound with broad applicability in scientific research and industrial processes. Its unique combination of photoreactivity, chemical stability, and functional versatility makes it an indispensable tool for advancing knowledge in chemistry and biology. Whether used in proteomics, drug development, or nanomaterial engineering, this compound continues to inspire innovation and discovery across multiple disciplines.

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